Malaoxon
Overview
Description
Malaoxon, also known as Liromat, Malation oxon, or Malthon oxon, is a chemical compound with the formula C₁₀H₁₉O₇PS. It is a phosphorothioate and a breakdown product of malathion, an organophosphate insecticide. This compound is more toxic than malathion and is known for its inhibitory effects on cholinesterase, an enzyme essential for the proper functioning of the nervous system .
Mechanism of Action
Target of Action
Malaoxon, a metabolite of the organophosphate pesticide Malathion, primarily targets the acetylcholinesterase enzyme . This enzyme plays a crucial role in the nervous system by breaking down the neurotransmitter acetylcholine, which is involved in transmitting signals in the nerve cells .
Mode of Action
This compound acts as an irreversible inhibitor of the acetylcholinesterase enzyme . It binds to the serine residue in the active catalytic site of the enzyme, preventing it from hydrolyzing acetylcholine . This leads to an accumulation of acetylcholine in synaptic junctions, resulting in overstimulation of cholinergic, muscarinic, and nicotinic receptors .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the cholinergic pathway . The inhibition of acetylcholinesterase leads to an excess of acetylcholine, causing continuous stimulation of the neurons. This overstimulation can result in a range of symptoms, from muscle twitching to respiratory failure . This compound also impacts the balance of oxidants and antioxidants, potentially leading to oxidative stress .
Pharmacokinetics
Malathion is known to be metabolized in mammals, insects, and plants to form this compound, which is several times more toxic
Result of Action
The molecular and cellular effects of this compound’s action primarily involve neurotoxicity due to the inhibition of acetylcholinesterase . This can lead to symptoms such as numbness, tingling sensation, headache, dizziness, difficulty breathing, weakness, and in severe cases, death . This compound can also cause DNA damage and facilitate apoptotic cell damage .
Biochemical Analysis
Biochemical Properties
Malaoxon plays a significant role in biochemical reactions, particularly in the inhibition of the acetylcholinesterase enzyme . This interaction disrupts the balance of oxidants and antioxidants, leading to DNA damage and facilitating apoptotic cell damage .
Cellular Effects
This compound has a profound impact on various types of cells and cellular processes. It influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism . Exposure to this compound has been associated with toxic effects on the liver, kidney, testis, ovaries, lung, pancreas, and blood .
Molecular Mechanism
At the molecular level, this compound exerts its effects primarily through the inhibition of the acetylcholinesterase enzyme . This inhibition disrupts the normal functioning of nerve cells, leading to a range of neurological manifestations .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. While detailed studies on this compound’s stability and degradation are limited, its parent compound malathion is known to be relatively stable under normal storage conditions .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. High doses can lead to toxic or adverse effects, including neurological manifestations, respiratory diseases, genetic damage, and reproductive disorders .
Metabolic Pathways
This compound is involved in several metabolic pathways. It is primarily metabolized by cytochrome P-450, leading to the production of this compound . This process can affect metabolic flux and metabolite levels .
Transport and Distribution
Given its lipophilic nature, it is likely to be distributed widely throughout the body .
Subcellular Localization
As a small, lipophilic molecule, it is likely to be able to cross cell membranes and localize in various cellular compartments .
Preparation Methods
Malaoxon is typically synthesized through the oxidation of malathion. The oxidation process can be carried out using various oxidizing agents such as hydrogen peroxide or potassium permanganate under controlled conditions. Industrial production methods involve the careful monitoring of reaction conditions to ensure the efficient conversion of malathion to this compound while minimizing the formation of by-products .
Chemical Reactions Analysis
Malaoxon undergoes several types of chemical reactions, including:
Oxidation: this compound can be further oxidized to produce more toxic compounds.
Reduction: It can be reduced back to malathion under specific conditions.
Substitution: this compound can participate in substitution reactions where its functional groups are replaced by other groups.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Malaoxon has several scientific research applications, including:
Chemistry: It is used as a model compound to study the behavior of organophosphates and their interactions with various reagents.
Biology: this compound is used to investigate the effects of cholinesterase inhibition on biological systems, particularly in studies related to neurotoxicity.
Medicine: Research on this compound contributes to understanding the mechanisms of organophosphate poisoning and developing antidotes.
Industry: This compound is used in the development and testing of pesticides and insecticides to evaluate their safety and efficacy
Comparison with Similar Compounds
Malaoxon is similar to other organophosphates such as parathion, diazinon, and chlorpyrifos. it is unique in its higher toxicity compared to malathion, from which it is derived. Other similar compounds include:
Parathion: Another organophosphate insecticide that also inhibits acetylcholinesterase but is more toxic than malathion.
Diazinon: An organophosphate used in agriculture, known for its effectiveness against a wide range of pests.
Chlorpyrifos: Widely used in agriculture and residential pest control, it shares a similar mechanism of action with this compound but has different toxicity levels and environmental persistence
This compound stands out due to its specific use in studying the toxicological effects of organophosphates and its role in developing safer pesticide alternatives.
Properties
IUPAC Name |
diethyl 2-dimethoxyphosphorylsulfanylbutanedioate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19O7PS/c1-5-16-9(11)7-8(10(12)17-6-2)19-18(13,14-3)15-4/h8H,5-7H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WSORODGWGUUOBO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(C(=O)OCC)SP(=O)(OC)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19O7PS | |
Record name | MALAOXON | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/20578 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9020790 | |
Record name | Malaoxon | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9020790 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
314.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Malaoxon is a colorless viscous oily liquid with a weak unpleasant odor. (NTP, 1992), Colorless viscous liquid with a mild unpleasant odor; mp < 20 deg C; [CAMEO] Slightly yellow liquid; [MSDSonline] | |
Record name | MALAOXON | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/20578 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | Malaoxon | |
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Boiling Point |
237 °F at 0.0975 mmHg (NTP, 1992) | |
Record name | MALAOXON | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/20578 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Flash Point |
greater than 212 °F (NTP, 1992) | |
Record name | MALAOXON | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/20578 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Solubility |
5 to 10 mg/mL at 72 °F (NTP, 1992) | |
Record name | MALAOXON | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/20578 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Density |
1.235 at 70 °F (NTP, 1992) - Denser than water; will sink | |
Record name | MALAOXON | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/20578 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Vapor Pressure |
9.8e-06 mmHg at 68 °F ; 0.00032 mmHg at 122 °F (NTP, 1992), 0.0000098 [mmHg] | |
Record name | MALAOXON | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/20578 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | Malaoxon | |
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Mechanism of Action |
MALAOXON, ACTIVE ANTICHOLINESTERASE METABOLITE OF MALATHION ... HAS ALIESTERASES INHIBITING ACTIVITY., MOSQUITO CULEX TARSALIS SHOWS REMARKABLE MALATHION RESISTANCE ORIGINATING FROM (FRESNO, CA,) SO SPECIFIC THAT IT EXTENDS TO NO OTHER ORGANOPHOSPHATE CMPD EXCEPT MALAOXON., Organophosphorus derivatives act by combining with and inactivating the enzyme acetylcholinesterase (AChE). ... The inactivation of cholinesterase by cholinesterase inhibitor pesticides allows the accumulation of large amounts of acetylcholine, with resultant widespread effects that may be ... separated into 4 categories: (1) Potentiation of postganglionic parasympathetic activity. ... (2) Persistent depolarization of skeletal muscle ... (3) Initial stimulation following depression of cells of central nervous system ... (4) Variable ganglionic stimulation or blockade ... /Cholinesterase inhibitor pesticides/, The characteristic pharmacological effects of the anti-ChE agents are due primarily to the prevention of hydrolysis of ACh by AChE at sites of cholinergic transmission. Transmitter thus accumulates, and the response to ACh that is liberated by cholinergic impulses or that is spontaneously released from the nerve ending is enhanced. With most of the organophosphorus agents ... virtually all the acute effects of moderate doses are attributable to this action. /Anticholinesterase agents/, For more Mechanism of Action (Complete) data for MALAOXON (12 total), please visit the HSDB record page. | |
Record name | MALAOXON | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4047 | |
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Impurities |
Two organophosphorus impurities of technical malathion (insecticide), isomalathion and O,S,S,-trimethyl phosphorodithioate. | |
Record name | MALAOXON | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4047 | |
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CAS No. |
1634-78-2 | |
Record name | MALAOXON | |
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URL | https://cameochemicals.noaa.gov/chemical/20578 | |
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Record name | Malaoxon | |
Source | CAS Common Chemistry | |
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Record name | Malaoxon | |
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Record name | Malaoxon | |
Source | EPA DSSTox | |
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Record name | 1,4-diethyl 2-[(dimethoxyphosphoryl)sulfanyl]butanedioate | |
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Record name | MALAOXON | |
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Record name | MALAOXON | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4047 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
less than 68 °F (NTP, 1992) | |
Record name | MALAOXON | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/20578 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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